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An In-Depth Technical Guide to the HA (110-119) Immunodominant Region

Introduction

Influenza virus hemagglutinin (HA) is a critical surface glycoprotein that mediates viral entry
into host cells and is the primary target for neutralizing antibodies. Beyond its role in humoral
immunity, HA contains numerous epitopes that elicit T-cell responses, which are fundamental
for viral clearance and long-term immunological memory. Within the HA protein of the
archetypal HIN1 A/PR/8/34 strain, the amino acid sequence 110-119 has been identified as a
potent, immunodominant CD4+ T-cell epitope. This region is instrumental in driving robust T-
helper cell responses, making it a subject of intense immunological research. This technical
guide provides a comprehensive overview of the discovery, significance, and experimental
characterization of the HA (110-119) region for researchers, scientists, and professionals in
drug and vaccine development.

Discovery and Characterization

The HA (110-119) region was identified as a major class ll-restricted T-cell epitope in the
BALB/c mouse model.[1] It is specifically recognized by CD4+ T-cells in the context of the
Major Histocompatibility Complex (MHC) class Il molecule I-E”d.[2][3] The precise amino acid
sequence for this epitope is Ser-Phe-Glu-Arg-Phe-Glu-lle-Phe-Pro-Lys (SFERFEIFPK).[4] Its
discovery was pivotal for the development of T-cell receptor (TCR) transgenic mouse models,
such as the HA-TCR (clonotype 6.5) transgenic mouse, which expresses a TCR specific for the
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HA (110-119) peptide presented by I-E”d.[2][3] This model has become an invaluable tool for
studying the dynamics of CD4+ T-cell activation, differentiation, and memory.

Immunological Significance

The significance of the HA (110-119) epitope lies in its ability to elicit strong and protective
CD4+ T-cell mediated immunity. Memory CD4+ T-cells specific for this epitope can direct
protective responses to an influenza virus challenge through their intrinsic effector
mechanisms.[3] Studies have demonstrated that adoptive transfer of memory CD4+ T-cells
recognizing this epitope can lead to enhanced viral clearance, recovery from sublethal
infection, and complete protection against lethal challenge.[3] This protection occurs even in
the absence of B-cells and CD8+ T-cells, highlighting a direct and potent effector role for HA
(110-119)-specific CD4+ T-cells.[3] Furthermore, these memory cells persist in both lymphoid
and non-lymphoid tissues, including the lungs, and are characterized by the rapid production of
effector cytokines like Interferon-gamma (IFN-y) upon secondary antigen encounter.[2]

Quantitative Data on T-Cell Responses

Quantitative analysis of HA (110-119)-specific T-cell responses is crucial for evaluating vaccine
efficacy and understanding immune dynamics. While specific MHC-peptide binding affinity
values (IC50) for the SFERFEIFPK peptide with the I-E”d allele are not readily available in
public databases, the functional avidity and response magnitude have been quantitatively
assessed through various cellular assays.
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T-Cell Priming peptide and
APCs.
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) 0.5% to 2.0% of
Memory T-Cell in "HA-memory"
Flow Cytometry ) total endogenous  [2]
Frequency mice post-
) CDA4+ T-cells.
adoptive transfer.
Splenocytes Detectable spot-
Cytokine stimulated with forming units
: ELISpot . o [5]
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peptide pools. cytokine release.
o Measurable
T-Cell Activation PBMCs ) )
_ . increase in
Marker Flow Cytometry stimulated with [6][7]
U lati iid | CD137+ and
regulation eptide pools.
Preg Pep P CD69+ T-cells.

Note: In MHC binding assays, an IC50 value below 500 nM is generally considered indicative

of a good binder, though allele-specific thresholds are often preferred for higher accuracy.[8]

Experimental Protocols

Characterizing the T-cell response to the HA (110-119) epitope involves several key

immunological assays.

In Vitro T-Cell Priming and Proliferation Assay

This protocol is adapted from methods used to generate HA-specific effector T-cells for

adoptive transfer studies.[3]

e Cell Isolation: Purify CD4+ T-cells from the spleens of HA-TCR transgenic mice using

magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
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Prepare antigen-presenting cells (APCs) by depleting T-cells from splenocytes of a wild-type
BALB/c mouse and treating them with Mitomycin C (50 pg/mL) to arrest proliferation.

e Co-culture: Culture the purified HA-TCR CD4+ T-cells (2 x 1076 cells/mL) with the prepared
APCs (1 x 1076 cells/mL).

o Peptide Stimulation: Add the HA (110-119) peptide (SFERFEIFPK) to the co-culture at a final
concentration of 5.0 pg/mL.

e Incubation: Incubate the cells for 3 days at 37°C in a humidified 5% CO2 incubator.

» Proliferation Analysis: If tracking proliferation, label the CD4+ T-cells with a proliferation dye
(e.g., CellTrace™ Violet) before co-culture. Analyze dye dilution after 3 days using flow
cytometry. The resulting activated T-cell blasts are ready for functional assays or adoptive
transfer.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y
Secretion

This protocol outlines the detection of IFN-y secreting cells in response to the HA epitope.[5][9]

o Plate Preparation: Coat a 96-well PVYDF membrane ELISpot plate with an anti-mouse IFN-y
capture antibody overnight at 4°C. Wash the plate with sterile PBS and block with complete
RPMI medium containing 10% FCS for 2 hours at 37°C.

o Cell Plating: Prepare a single-cell suspension of splenocytes from immunized or control
mice. Add 2.5-5 x 10”5 cells per well to the prepared ELISpot plate.

e Antigen Stimulation: Add the HA (110-119) peptide to the wells at a final concentration of 2-5
png/mL. Use medium alone as a negative control and a mitogen (e.g., PHA) as a positive
control.

¢ Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

o Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-y detection
antibody and incubate for 2 hours at room temperature.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://bio-protocol.org/exchange/minidetail?id=9777579&type=30
https://www.mdpi.com/2076-393X/10/9/1528
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Development: Wash the plate and add streptavidin-alkaline phosphatase (Strep-ALP).
Incubate for 1 hour. Wash again and add the AP substrate solution (BCIP/NBT).

e Analysis: Stop the reaction by washing with water once spots have formed. Dry the plate and
count the spot-forming units (SFUs) using an automated ELISpot reader.

Flow Cytometry for T-Cell Activation Induced Markers
(AIM)

This protocol allows for the identification and quantification of rare antigen-specific T-cells
based on the co-expression of surface activation markers.[6][7]

o Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes and
plate 1-2 x 1076 cells per well in a 96-well U-bottom plate.

¢ Antigen Stimulation: Stimulate the cells with the HA (110-119) peptide (1-2 pg/mL) for 18-24
hours at 37°C. Include an unstimulated (negative) control and a positive control (e.g., anti-
CD3/CD28 beads or PHA).

» Surface Staining: After stimulation, wash the cells with FACS buffer (PBS + 2% FBS). Stain
the cells with a cocktail of fluorescently-conjugated antibodies against surface markers. A
typical panel includes a viability dye, anti-CD3, anti-CD4, anti-CD8, and the AIM markers
anti-CD69 and anti-CD154 (CD40L). Incubate for 30 minutes at 4°C in the dark.

» Fixation and Permeabilization (Optional): If performing intracellular cytokine staining, fix and
permeabilize the cells using a commercial kit.

e Intracellular Staining (Optional): Stain for intracellular cytokines like IFN-y, TNF-a, or IL-2.
o Data Acquisition: Wash the cells and acquire events on a flow cytometer.

» Data Analysis: Gate on live, singlet, CD3+, CD4+ lymphocytes. Identify the AIM+ population
by gating on cells co-expressing CD69 and CD154. Frequencies are typically reported after
subtracting the background from the unstimulated control.

Visualizations
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Experimental Workflow

The following diagram illustrates a typical experimental workflow to characterize T-cell
responses against the HA (110-119) epitope.
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Caption: Experimental workflow for characterizing HA(110-119) specific T-cell responses.

TCR Signaling Pathway

This diagram shows a simplified signaling cascade initiated upon T-cell recognition of the HA
(110-119) peptide presented by an APC.
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Caption: TCR signaling upon recognition of the HA(110-119)-MHC complex.

Conclusion

The HA (110-119) peptide is a cornerstone immunodominant epitope for the study of CD4+ T-
cell immunology in the context of influenza infection. Its ability to drive potent memory and
effector T-cell responses has made it an indispensable tool for dissecting the mechanisms of
protective cellular immunity. For researchers in immunology and professionals in vaccine
development, understanding the characteristics and experimental methodologies associated
with this epitope is crucial for designing novel therapeutic strategies that aim to harness the
power of T-cell mediated protection against influenza and other infectious diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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